Product packaging for 3-Methoxy-2,4-dihydroxyquinoline(Cat. No.:CAS No. 15151-56-1)

3-Methoxy-2,4-dihydroxyquinoline

Cat. No.: B168799
CAS No.: 15151-56-1
M. Wt: 191.18 g/mol
InChI Key: RWEKAFBWZRTGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2,4-dihydroxyquinoline (CAS 15151-56-1) is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol. It is offered with a guaranteed purity of 95% and is intended for research use only. This compound belongs to the class of organic compounds known as hydroxyquinolines, which feature a quinoline moiety bearing hydroxyl and methoxy substituents . The quinoline core structure is a significant scaffold in medicinal chemistry and is found in numerous compounds with a wide range of biological activities . While specific studies on this exact analogue are limited, related dihydroxyquinoline structures are recognized for their role in various research areas. For instance, similar compounds serve as key intermediates in organic synthesis and are studied for their potential biological properties . Researchers value these structures for their potential as building blocks for more complex molecules, particularly in the development of pharmacologically active agents . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B168799 3-Methoxy-2,4-dihydroxyquinoline CAS No. 15151-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-8(12)6-4-2-3-5-7(6)11-10(9)13/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEKAFBWZRTGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716042
Record name 4-Hydroxy-3-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15151-56-1
Record name 4-Hydroxy-3-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methoxy 2,4 Dihydroxyquinoline and Analogues

Established Quinoline (B57606) Core Construction Strategies

Classic name reactions provide the fundamental framework for quinoline synthesis. These methods, developed over a century ago, remain relevant and are continuously being adapted to improve efficiency, yield, and substrate scope.

Friedländer Synthesis and its Modern Adaptations

The Friedländer synthesis is a widely utilized reaction that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgorganicreactions.org The reaction, which can be catalyzed by either acids or bases, proceeds through an initial aldol (B89426) condensation followed by a cyclodehydration to form the quinoline ring. organicreactions.orgalfa-chemistry.com

There are two primary mechanistic pathways proposed for this reaction. The first involves an initial aldol addition of the α-methylene compound to the 2-aminoaryl carbonyl, followed by elimination of water to form an α,β-unsaturated intermediate, which then undergoes intramolecular imine formation. wikipedia.org The second pathway begins with the formation of a Schiff base between the aniline (B41778) and the carbonyl compound, followed by an intramolecular aldol-type reaction and subsequent elimination. wikipedia.org

Modern adaptations of the Friedländer synthesis focus on improving reaction conditions and expanding its utility. These modifications include:

Catalysis: A variety of catalysts have been employed, including Brønsted acids (p-toluenesulfonic acid), Lewis acids, iodine, and ionic liquids. wikipedia.orgnih.gov For instance, the use of the ionic liquid triethylammonium (B8662869) hydrogen sulfate (B86663) as a Brønsted acid catalyst has been shown to be effective under solvent-free conditions. nih.gov

Solvent-Free Conditions: To align with the principles of green chemistry, solvent-free protocols have been developed, often utilizing microwave irradiation or solid-phase supports. alfa-chemistry.comjk-sci.com

Microwave Irradiation: The use of microwaves can significantly reduce reaction times and improve yields compared to conventional heating methods. jk-sci.com

While versatile for many substitution patterns, the direct synthesis of 2,4-dihydroxyquinolines via the Friedländer approach is less common. It would require a 2-aminoaryl ketone reacting with a malonic acid derivative, a transformation more typically achieved through other named reactions.

Conrad–Limpach Reaction Protocols

The Conrad–Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). synarchive.comwikipedia.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The process is typically a two-step procedure:

Formation of an enamine (a β-arylaminoacrylate) from the aniline and β-ketoester at moderate temperatures.

High-temperature thermal cyclization (annulation) of the enamine intermediate, often in a high-boiling solvent like diphenyl ether, to yield the 4-hydroxyquinoline (B1666331). synarchive.comorgsyn.org

The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the aniline's amino group attacks the keto-carbonyl of the β-ketoester, leading to the enamine required for 4-hydroxyquinoline synthesis. wikipedia.org However, at higher temperatures (around 140 °C), the reaction can favor attack at the ester carbonyl, leading to a β-keto acid anilide. This alternative intermediate, upon cyclization, yields a 2-hydroxyquinoline (B72897) in what is known as the Knorr quinoline synthesis. wikipedia.org

To synthesize a 2,4-dihydroxyquinoline scaffold, a malonic ester can be used in place of a simple β-ketoester. For the specific synthesis of 3-Methoxy-2,4-dihydroxyquinoline, a potential route would involve the reaction of an appropriately substituted aniline with a methoxy-substituted malonic ester, followed by thermal cyclization.

Reactant 1Reactant 2Key ConditionsProduct Type
Anilineβ-Ketoester1. Condensation (moderate temp.) 2. Cyclization (~250 °C)4-Hydroxyquinoline
AnilineDiethyl malonate1. Condensation 2. Cyclization2,4-Dihydroxy-3-carbethoxyquinoline

Gould–Jacobs Cyclization Pathways

The Gould–Jacobs reaction is another classic method that provides access to 4-hydroxyquinoline derivatives. wikipedia.org This multi-step synthesis begins with the reaction of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The sequence proceeds as follows:

Nucleophilic substitution of the ethoxy group of the malonic ester by the aniline nitrogen, forming an anilidomethylenemalonic ester intermediate. wikipedia.org

Thermal 6-electron cyclization of this intermediate to form a 4-hydroxy-3-carboalkoxyquinoline. This step requires high temperatures. wikipedia.orgablelab.eu

Saponification of the ester group to a carboxylic acid.

Decarboxylation upon heating to yield the final 4-hydroxyquinoline. wikipedia.org

This pathway is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org The Gould-Jacobs reaction is a reliable route to the 4-hydroxyquinoline core, which is a key feature of the target molecule. To obtain the 2-hydroxy functionality, further modification would be necessary, or an alternative strategy would be required.

Cyclization of N,N'-Bis-substituted Malonamides to 2,4-Dihydroxyquinolines

A direct and efficient route to the 2,4-dihydroxyquinoline core involves the cyclization of malonamides. In this approach, a substituted aromatic amine is first condensed with a malonic ester, such as diethyl malonate, to form an N,N'-bis-substituted malonamide (B141969). heteroletters.org

This malonamide intermediate can then undergo an intramolecular cyclization reaction in the presence of a strong acid catalyst. Methane sulfonic acid has been reported to effectively promote this cyclization, yielding the desired substituted 2,4-dihydroxyquinoline. heteroletters.org Alternatively, polyphosphoric acid has been used to cyclize malonic acid ester anilides to give 4-hydroxy-2-quinolones (a tautomer of 2,4-dihydroxyquinoline). google.com

This methodology is particularly well-suited for the synthesis of the target scaffold. By starting with a methoxy-substituted aniline, this route could directly produce a methoxy-2,4-dihydroxyquinoline derivative.

Reaction Scheme: Substituted Aniline + Diethyl Malonate → N,N'-bis(substituted phenyl)malonamide N,N'-bis(substituted phenyl)malonamide + Methane Sulfonic Acid → Substituted 2,4-Dihydroxyquinoline heteroletters.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering substantial improvements over conventional heating methods. researchgate.net The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer by-products. nih.govnih.gov

Many of the classic quinoline syntheses have been adapted to microwave conditions:

Microwave-Assisted Gould-Jacobs Reaction: Conventional Gould-Jacobs reactions require high temperatures and long reaction times for the cyclization step. Using microwave heating can accelerate this process, allowing the reaction to be completed in minutes rather than hours, often with improved yields. ablelab.euresearchgate.net

Microwave-Assisted Friedländer Synthesis: The use of microwaves, often in conjunction with a catalyst and under solvent-free conditions, provides a rapid and environmentally friendly route to polysubstituted quinolines. jk-sci.com

Microwave-Assisted Multicomponent Reactions: Microwaves are particularly effective for one-pot multicomponent reactions that build the quinoline core from simple starting materials. For example, the reaction of anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids can be efficiently promoted by microwave irradiation. nih.gov A convenient synthesis of quinolines and dihydroquinolines has been developed from the reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride under microwave irradiation. ias.ac.in

The table below compares conventional and microwave-assisted approaches for a representative quinoline synthesis.

Synthesis MethodConventional HeatingMicrowave-Assisted Synthesis
Gould-Jacobs Refluxing for several hoursHeating for 5-15 minutes ablelab.eu
Friedländer Refluxing for hoursMinutes, often with higher yields jk-sci.com
Doebner-like Long reaction times or low yields3 minutes at 80 °C nih.gov

One-Pot and Cascade Reactions for Quinoline Scaffolds

The construction of the quinoline scaffold, the bicyclic core of the target molecule, is often achieved through efficient one-pot or cascade reactions. These reactions are designed to form multiple chemical bonds in a single sequence without isolating intermediates, offering advantages in terms of atom economy and reduced waste.

A foundational method for producing the 2,4-dihydroxyquinoline core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. mdpi.com Modern variations of this approach have been developed to improve yields and reaction conditions. For instance, an improved procedure for preparing 2,4-dihydroxyquinoline involves the condensation of methyl anthranilate with an acetoacetic ester, followed by cyclization and deacetylation, achieving yields of 75-80%. chemistryviews.org Another effective synthesis starts from isatin, which reacts with chloroacetyl chloride to form N-(chloroacetyl)-isatin. Subsequent treatment with aqueous potassium hydroxide (B78521) and acidification yields 2,4-dihydroxyquinoline. nih.gov

More recently, green chemistry principles have been applied to these syntheses. Microwave-assisted methods for reacting anilines with ethyl acetoacetate (B1235776) provide a rapid and efficient route to 4-hydroxyquinolines. researchgate.net Bismuth(III) chloride has been employed as a non-toxic, inexpensive Lewis acid catalyst for the microwave-irradiated condensation of β-enaminones with diethyl malonate to produce 4-hydroxy-2-quinolone analogues in good yields. nih.gov

These cascade reactions provide versatile entry points to the 2,4-dihydroxyquinoline system, which can then be further functionalized.

Table 1: Selected One-Pot and Cascade Reactions for Quinoline Scaffolds

Reaction Type Starting Materials Key Reagents/Conditions Product Scaffold Typical Yield
Conrad-Limpach Reaction Anilines, β-ketoesters High Temperature 4-Hydroxyquinolines Variable
Modified Conrad-Limpach Methyl anthranilate, Acetoacetic ester Base catalyst, Cyclization, Deacetylation 2,4-Dihydroxyquinoline 75-80% chemistryviews.org
Isatin-based Synthesis Isatin, Chloroacetyl chloride KOH (aq), HCl 2,4-Dihydroxyquinoline Good nih.gov
Microwave-Assisted Synthesis β-enaminones, Diethyl malonate BiCl₃, Microwave, EtOH 4-Hydroxy-2-quinolone analogues 51-71% nih.gov

Introduction and Regiospecific Modification of Substituents

Once the 2,4-dihydroxyquinoline core is synthesized, the next critical phase is the introduction and modification of substituents with high regioselectivity. This is essential for achieving the specific substitution pattern of this compound, where functional groups must be placed at precise locations on the quinoline ring. This involves distinct strategies for methylation, hydroxyl group protection, and halogenation, which provides a versatile handle for further derivatization.

O-Methylation Strategies for Methoxy (B1213986) Group Introduction

The introduction of a methoxy group onto the quinoline scaffold, particularly at the C3 position, is a complex task. The 2,4-dihydroxyquinoline core exists in tautomeric forms, primarily as 4-hydroxyquinolin-2(1H)-one. researchgate.netresearchgate.net Direct alkylation of this tautomer typically occurs at the more nucleophilic sites: the nitrogen atom (N-alkylation) or the oxygen at the C4 position (O-alkylation). researchgate.net

To achieve a C3-methoxy substitution, functionalization of the C3 position is a necessary prerequisite. The C3 position of the 4-hydroxyquinolin-2(1H)-one scaffold is an active methylene (B1212753) group and can participate in various C-C bond-forming reactions.

C3-Alkylation : A one-pot, Hantzsch ester-mediated Knoevenagel condensation-reduction reaction has been developed for the C3-alkylation of 2,4-quinoline diols using a variety of aldehydes. chemistryviews.orgnih.gov This process yields C3-alkylated quinoline diols in high yields (58-92%), demonstrating that the C3 position is accessible for functionalization. nih.gov

Mannich Reaction : The C3 position can also be functionalized via the Mannich reaction. The reaction of 2-aminoquinolin-4(1H)-one with amines and paraformaldehyde results in substitution at the C3 position. nih.gov Similarly, 4-hydroxyquinolines undergo aminomethylation at C3 via a modified Mannich reaction. mdpi.com These C3-aminomethyl derivatives can serve as precursors for further modifications.

Vilsmeier-Haack Reaction : This reaction can be used to introduce a formyl group (–CHO) onto electron-rich heterocyclic systems. wikipedia.orgyoutube.com Studies on 4-hydroxyquinaldines (2-methyl-4-hydroxyquinolines) have shown that the Vilsmeier-Haack reagent can lead to the formation of 4-chloro-3-formyl-2-(vinyl-1-ol)-quinolines. researchgate.net A C3-formyl group could theoretically be converted to a 3-hydroxy group via a Baeyer–Villiger oxidation, which could then be selectively methylated.

Once a hydroxyl group is installed at the C3 position, selective O-methylation would be required. This would likely involve the use of protecting groups on the C2 and C4 hydroxyls (or N-H and C4-hydroxyl) to prevent competing methylation at these sites. The choice of methylating agent and reaction conditions would also be critical to control the regioselectivity. For instance, studies on the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide showed that subsequent alkylation after an initial S-methylation led to a mixture of O- and N-methylation products, with O-methylation being predominant. nih.gov

Hydroxyl Group Functionalization and Protection

To achieve regioselective modifications, such as the specific methylation of one hydroxyl group in the presence of others, the use of protecting groups is a fundamental strategy in organic synthesis. For a molecule like 2,4-dihydroxyquinoline, the hydroxyl groups at C2 and C4 (or the N-H and C4-OH in the quinolone tautomer) exhibit different reactivities that can be exploited.

Common strategies for protecting hydroxyl groups include their conversion into esters or ethers. researchgate.net

Ester Protecting Groups : Acetyl (Ac) and benzoyl (Bz) groups are common ester protecting groups. They are typically introduced by reacting the alcohol with the corresponding acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270). researchgate.net

Ether Protecting Groups : For more robust protection, ether-based groups such as benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS) are used.

Protection of Diols : When dealing with 1,2- or 1,3-diols, cyclic acetals or ketals are often employed. For instance, diols can be protected by reacting them with aldehydes (like benzaldehyde (B42025) to form a benzylidene acetal) or ketones (like acetone (B3395972) to form an acetonide) under acidic conditions. researchgate.net

In the context of synthesizing this compound, one would need to selectively protect the C4-hydroxyl and the N-H of the quinolone tautomer to allow for the specific functionalization and subsequent methylation at the C3 position. The choice of protecting group would depend on its stability to the conditions of the subsequent reaction steps and the ease of its removal during the final deprotection stage.

Halogenation and Subsequent Substitutions (e.g., Bromination)

Halogenation is a powerful tool for the functionalization of the quinoline ring system, creating a reactive site for subsequent substitution or cross-coupling reactions to introduce further diversity into the molecular structure. Bromination is a common example of such a transformation.

The regioselectivity of bromination on the quinoline ring is highly dependent on the existing substituents and the reaction conditions. Studies on the bromination of 2-methylquinolin-4(1H)-ones have shown that the reaction's direction is influenced by the nature of the substituent at the C3 position. researchgate.net Depending on the substrate and the brominating agent (e.g., molecular bromine or N-bromosuccinimide), halogenation can occur at the C3 position, the C6 position of the benzene (B151609) ring, or on the C2-methyl group. researchgate.net

For 8-substituted quinolines, bromination has been investigated extensively. The reaction of 8-hydroxyquinoline (B1678124) with bromine can yield a mixture of mono- and di-bromo derivatives, while 8-methoxyquinoline (B1362559) can furnish the 5-bromo derivative as the sole product under specific conditions. nih.gov A metal-free protocol for the regioselective C5-halogenation of a range of 8-substituted quinolines has also been established, showcasing the ability to direct halogenation to specific, electronically-favored positions. researchgate.net

These halogenated intermediates are valuable for creating analogues, as the halogen atom can be replaced by a variety of other functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Derivatization at the Quinoline Ring System for Analogues

Creating analogues of a lead compound is crucial for exploring structure-activity relationships. For the this compound scaffold, derivatization can be achieved by modifying various positions on the quinoline ring system.

Modern C-H functionalization techniques offer a direct way to create analogues without the need for pre-functionalized starting materials. Transition metal catalysis is often employed to achieve site-selective functionalization of quinolines at almost all positions, allowing for the introduction of a wide variety of functional groups. researchgate.netnih.gov

Specific strategies for derivatization include:

C3-Position Derivatization : As discussed, the C3 position can be functionalized using methods like reductive alkylation or the Mannich reaction, allowing for the introduction of diverse alkyl and aminomethyl groups. mdpi.comnih.gov

Dearomative Functionalization : A dearomative strategy using phosphine-ligated borane (B79455) complexes allows for the regioselective introduction of boron onto the benzene ring of quinolines (e.g., at the 5,6- or 5,8-positions). These organoboron intermediates can then be converted into a wide range of other functional groups, providing a modular approach to synthesizing challenging heterocycles.

Annulation Reactions : Tetrahydroquinoline derivatives can be synthesized with high diastereoselectivity through [4+2] annulation reactions of ortho-aminophenyl-substituted para-quinone methides and cyanoalkenes.

These advanced synthetic methods enable the creation of a diverse library of analogues based on the core quinoline structure, facilitating the exploration of their chemical and biological properties.

Table 2: Summary of Derivatization Strategies for Quinoline Analogues

Strategy Position(s) Functionalized Reagents/Reaction Type Introduced Groups/Structures
C3-Alkylation C3 Aldehydes, Hantzsch ester Alkyl groups chemistryviews.orgnih.gov
Mannich Reaction C3 Formaldehyde, Amines Aminomethyl groups mdpi.comnih.gov
C-H Functionalization Various (e.g., C2, C8) Transition metal catalysts (Pd, Rh, etc.) Aryl, alkyl, etc. researchgate.netnih.gov
Dearomative Hydroboration C5, C6, C8 Phosphine-borane complexes Boryl groups (convertible to others)
[4+2] Annulation Ring Formation p-Quinone methides, Cyanoalkenes Tetrahydroquinoline derivatives
Halogenation C3, C5, C6, C7, etc. Br₂, NBS Halogen atoms (for further substitution) nih.govresearchgate.net

Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural assessment of 3-methoxy-2,4-dihydroxyquinoline.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzo-fused ring, a singlet for the methoxy (B1213986) group protons, and signals for the hydroxyl and amine protons, the positions of which can be influenced by solvent and concentration. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and methoxy groups.

Table 1: ¹H and ¹³C NMR Data for 4-hydroxy-3-methyl-2(1H)-quinolone in DMSO-d₆ nih.gov This data is for a related compound and is provided for illustrative purposes.

PositionδC (ppm)δH (ppm, mult., J in Hz)
2163.6-
3108.5-
4159.5-
4a120.6-
5121.27.76 (dd, 8.0, 1.0)
6121.57.18 (ddd, 8.0, 7.0, 1.0)
7130.27.49 (ddd, 8.5, 7.0, 1.5)
8115.07.15 (d, 8.5)
8a138.1-
3-CH₃8.82.02 (s)
1-NH-11.5 (br s)
4-OH-10.5 (br s)

For this compound, the methoxy group protons would likely appear as a singlet around 3.8-4.0 ppm in the ¹H NMR spectrum. The absence of the methyl signal and the presence of a methoxy signal in both ¹H and ¹³C NMR would be a key differentiator.

Two-Dimensional NMR (e.g., HMBC, ROESY) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques are crucial for confirming the precise connectivity of atoms within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the methoxy protons and C-3 would confirm the position of the methoxy group. HMBC is also instrumental in assigning the quaternary carbons. acs.orgmdpi.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide through-space correlations between protons that are in close proximity. This can be used to confirm the spatial arrangement of substituents. For example, a ROESY correlation between the methoxy protons and a proton at C-4 (if present in a specific tautomer) or with the proton at C-5 would provide valuable structural information. acs.orgmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₉NO₃. The theoretical exact mass can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm, providing a high degree of confidence in the molecular formula. algimed.com

Table 2: Theoretical Mass Information for this compound

FormulaMonoisotopic Mass (Da)
C₁₀H₉NO₃191.05824

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and confirming its identity. The retention time from the LC provides a characteristic property, while the mass spectrometer provides the molecular weight information. This is particularly useful for analyzing complex mixtures or for reaction monitoring during its synthesis. researchgate.nettmiclinode.commdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹. A strong absorption band corresponding to the C=O stretching vibration of the quinolone tautomer would be expected around 1650-1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. The C-O stretching of the methoxy group would likely appear in the 1275-1000 cm⁻¹ region. nih.govrsc.org

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. As Raman spectroscopy is generally less sensitive to water, it can be advantageous for analyzing aqueous samples. usda.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy (FTIR, ATR-FTIR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural motifs.

The presence of hydroxyl (-OH) groups is typically indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibrations of the hydroxyl groups would likely appear in the 1260-1000 cm⁻¹ range. The methoxy (-OCH₃) group would show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and an ether C-O stretching band near 1250-1050 cm⁻¹.

The quinoline (B57606) core gives rise to a series of sharp absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net The carbonyl group (C=O) of the 2-quinolone tautomer is a strong absorber and would present a prominent band around 1650 cm⁻¹. tandfonline.com The presence of a band in this region would support the existence of the 4-hydroxy-2(1H)-quinolone tautomeric form. beilstein-journals.orgmdpi.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3500-3200 Broad, Strong O-H Stretching (Hydrogen-bonded)
~3100-3000 Medium, Sharp Aromatic C-H Stretching
~2950-2850 Medium Aliphatic C-H Stretching (Methoxy)
~1650 Strong C=O Stretching (Amide in quinolone ring)
~1600-1450 Medium to Strong Aromatic C=C and C=N Stretching

This data is predictive and based on the analysis of structurally similar quinoline and N-heterocyclic compounds. researchgate.netresearchgate.nettandfonline.combeilstein-journals.orgmdpi.com

Raman Spectroscopy (FT-Raman) for Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the quinoline ring system.

The aromatic ring stretching vibrations that are strong in the IR spectrum are also expected to be prominent in the Raman spectrum, appearing in the 1600-1450 cm⁻¹ range. acs.orgnih.govrsc.org The symmetric breathing modes of the quinoline ring system would likely give rise to a strong and sharp band at lower frequencies. The C-O stretching of the methoxy group and the C-OH stretching vibrations would also be observable. Due to the tautomeric nature of the molecule, the position and intensity of certain bands may be sensitive to the solvent environment and pH. mdpi.com

Table 2: Predicted Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
~1600-1450 Strong Aromatic Ring Stretching (C=C, C=N)
~1350-1200 Medium In-plane C-H Bending
~1000 Strong Ring Breathing Mode

This data is predictive and based on the analysis of structurally similar N-heterocyclic compounds. acs.orgnih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the aromatic quinoline system and associated functional groups.

The quinolone skeleton typically exhibits two main absorption bands. researchgate.net For 4-hydroxy-2(1H)-quinolones, these bands are often observed around 270 nm and 315 nm. researchgate.net The exact positions of the absorption maxima (λmax) and their molar absorptivities (ε) are influenced by the substitution pattern on the quinoline ring and the solvent used for analysis. The presence of the methoxy and hydroxyl groups, which act as auxochromes, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 4-hydroxy-2-quinolone.

Table 3: Predicted UV-Vis Spectroscopy Data for this compound in Methanol (B129727)

λmax (nm) Molar Absorptivity (log ε) Electronic Transition
~275 ~4.1 π → π*

This data is predictive and based on the analysis of structurally similar 4-hydroxy-2-quinolone derivatives. researchgate.netnih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can be employed to determine its absolute structure with high precision. This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the stereochemistry of the molecule. It would also definitively establish the predominant tautomeric form in the solid state. The analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state architecture. For quinolone derivatives, monoclinic or hexagonal crystal systems are commonly observed. researchgate.neteurjchem.comscispace.com

Table 4: Representative Crystallographic Data for a Quinolone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.4906 (5)
b (Å) 9.4816 (6)
c (Å) 19.2193 (15)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1729.1 (4)

This data is from a representative quinolone derivative and serves as an example of the type of information obtained from single-crystal X-ray diffraction. researchgate.neteurjchem.comscispace.com

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. It is used to identify the crystalline phase of a bulk sample and can be used for quality control to ensure phase purity. The PXRD pattern is a fingerprint of the crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of the crystal structure. For this compound, PXRD could be used to confirm that a synthesized batch consists of a single crystalline phase and to monitor for any phase transitions that might occur under different conditions. The experimental PXRD pattern can also be compared to a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk identity of the material. google.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₀H₉NO₃), elemental analysis would be used to confirm its empirical and molecular formula. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values.

Table 5: Elemental Analysis Data for this compound (C₁₀H₉NO₃)

Element Theoretical %
Carbon (C) 62.82
Hydrogen (H) 4.74
Nitrogen (N) 7.33

The agreement between the experimental and theoretical values from elemental analysis provides strong evidence for the stoichiometric composition of the synthesized compound. nih.govnoveltyjournals.comcore.ac.uk

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methoxy-2,4-dihydroxyquinoline. These methods, varying in their level of theory and computational cost, provide a robust framework for investigating both ground and excited state properties.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations are instrumental in predicting optimized geometries, vibrational frequencies, and other ground-state properties. The choice of functional and basis set is crucial for obtaining accurate results. A common approach for molecules like this compound involves the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) or the more extensive 6-311++G(d,p). These calculations can elucidate the preferred tautomeric form of the molecule, as hydroxyquinolines can exist in keto-enol tautomeric forms. For 2,4-dihydroxyquinoline, theoretical studies suggest a higher stability of the 4-hydroxy-2-quinolone tautomer. The introduction of a methoxy (B1213986) group at the 3-position is expected to influence the electron distribution and the relative stabilities of the possible tautomers.

To investigate the electronic transitions and excited state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT calculations, often performed on the DFT-optimized ground state geometry, can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π). These theoretical predictions are crucial for interpreting experimental UV-Vis absorption spectra. For quinoline derivatives, the electronic transitions are typically dominated by π→π transitions within the aromatic system. The positions of the methoxy and hydroxyl substituents will modulate the energies of these transitions.

For higher accuracy in the calculation of electronic energies and molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. Due to their computational cost, they are often used for smaller molecules or to benchmark the results obtained from DFT calculations. For a molecule of the size of this compound, applying these high-level methods might be reserved for specific properties of high interest, such as refining the energies of different tautomers or calculating precise ionization potentials and electron affinities.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For quinoline derivatives, hybrid functionals like B3LYP have been shown to provide a good balance between accuracy and computational cost for ground state geometries and energies. For excited state calculations using TD-DFT, range-separated functionals such as CAM-B3LYP or ωB97XD are often preferred as they can provide a more accurate description of charge-transfer excitations.

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d), are often used for initial geometry optimizations. For more accurate energy calculations and the description of electronic properties, larger basis sets with diffuse and polarization functions, like 6-311++G(d,p), are recommended.

Table 1: Commonly Used Computational Methods for Quinoline Derivatives

Method Typical Application Common Functionals Common Basis Sets
DFT Ground state geometry, vibrational frequencies, electronic properties B3LYP, PBE0 6-31G(d), 6-311++G(d,p)
TD-DFT Excited states, UV-Vis spectra B3LYP, CAM-B3LYP, ωB97XD 6-31G(d), 6-311++G(d,p)
MP2 High-accuracy energy calculations N/A cc-pVDZ, aug-cc-pVTZ

Molecular Orbital and Electronic Structure Analysis

The analysis of molecular orbitals provides a detailed picture of the electron distribution within this compound and is key to understanding its reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the energy of the LUMO is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity.

For the parent quinoline molecule, DFT calculations with the B3LYP functional and 6-31+G(d,p) basis set have reported a HOMO energy of -6.646 eV and a LUMO energy of -1.816 eV, resulting in a HOMO-LUMO gap of 4.83 eV. nih.gov The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby reducing the HOMO-LUMO gap. This reduction in the energy gap generally leads to a red shift in the absorption spectrum.

The distribution of the HOMO and LUMO across the this compound molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO will have significant contributions from the oxygen atoms of the hydroxyl and methoxy groups and the fused benzene (B151609) ring, reflecting the electron-donating nature of these substituents. The LUMO is expected to be distributed primarily over the quinoline ring system, particularly the pyridinone part, which acts as the electron-acceptor moiety.

Table 2: Representative Frontier Orbital Energies for Substituted Quinolines (Calculated using DFT)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Quinoline -6.65 -1.82 4.83
8-Hydroxyquinoline (B1678124) -5.89 -1.54 4.35
2,4-dimethoxy-THPQ derivative -5.73 -1.18 4.55

Note: These values are illustrative and sourced from literature on related compounds; they are not the specific calculated values for this compound.

Based on a comprehensive search for scientific literature, there are currently no available theoretical or computational chemistry investigations specifically focused on the compound “this compound.” While extensive research exists on the computational analysis of various quinoline derivatives, data pertaining to the precise molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, reactivity descriptors, molecular geometry, vibrational spectra, and solvent effects of this compound could not be located.

The methodologies outlined in the query, such as Density Functional Theory (DFT), are commonly employed to study related quinoline structures. nih.govnih.govscirp.org These studies often include:

Molecular Electrostatic Potential (MEP) Mapping: To identify the electrophilic and nucleophilic sites on a molecule. nih.govsapub.org

Natural Bond Orbital (NBO) Analysis: To understand charge delocalization and hyperconjugative interactions. nih.gov

Frontier Molecular Orbital (FMO) Theory: To analyze chemical reactivity and stability through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govnih.gov This includes the calculation of global reactivity parameters like chemical hardness and softness. nih.govsapub.org

Computational Modeling of Geometry and Vibrational Spectra: To determine the optimized molecular structure and compare theoretical vibrational frequencies with experimental data. tandfonline.comnih.gov

Evaluation of Solvent Effects: To understand how different solvents influence the properties of the molecule.

However, the application of these specific computational methods to "this compound" has not been documented in the available scientific literature. Consequently, the detailed research findings and data tables required to construct the requested article are not available.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical computing, data storage, and frequency conversion. Organic molecules with extensive π-conjugated systems are promising candidates for NLO materials due to their potential for large second- and third-order optical nonlinearities. acrhem.orgnih.gov Theoretical predictions of NLO properties are crucial for screening candidate molecules and understanding the structure-property relationships that govern their optical response.

For this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict its NLO properties. The calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for similar organic molecules. nih.gov

The key NLO parameters predicted from these calculations include the electric dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a measure of the second-order NLO response of a molecule and is a critical parameter for applications such as second-harmonic generation.

The computational approach involves optimizing the molecular geometry of this compound to its ground state. Following optimization, the NLO properties are calculated. The presence of both electron-donating (hydroxyl and methoxy groups) and the π-conjugated quinoline ring system in this compound suggests the potential for significant NLO activity. Theoretical studies on similar compounds have indicated that the interplay of electron-donating and accepting groups across a π-system can lead to enhanced hyperpolarizability. researchgate.net

Table 1: Predicted Nonlinear Optical Properties of this compound Note: The values presented in this table are hypothetical and representative of what would be expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on literature for similar compounds. They serve to illustrate the type of data generated in such a computational study.

ParameterSymbolPredicted Value (a.u.)
Dipole Momentμ~2.5 - 4.0
Average Polarizabilityα~150 - 200
First Hyperpolarizabilityβ~1.0 x 10-30 - 5.0 x 10-30

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering detailed insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations can elucidate the preferred three-dimensional structures and the nature of its interactions with itself and with solvent molecules.

A typical MD simulation involves placing the molecule in a simulation box, often with an explicit solvent, and then solving Newton's equations of motion for all atoms in the system over a period of time. This generates a trajectory of atomic positions and velocities, from which conformational preferences and interaction patterns can be analyzed.

Conformational Analysis: The methoxy group and the two hydroxyl groups on the quinoline scaffold of this compound can exhibit rotational freedom, leading to various possible conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations. scispace.com Analysis of the simulation trajectory can reveal the dihedral angle distributions of the rotatable bonds, highlighting the most populated conformational states. It is expected that intramolecular hydrogen bonding between the hydroxyl and methoxy groups could play a significant role in stabilizing certain conformations.

Intermolecular Interactions: In a condensed phase, this compound molecules will interact with each other and with their environment. MD simulations can characterize these interactions, particularly hydrogen bonding, which is expected to be a dominant force due to the presence of hydroxyl groups. The simulations can provide information on the strength, geometry, and lifetime of these hydrogen bonds. Understanding these interactions is crucial for predicting crystal packing, solubility, and how the molecule might interact with biological targets. Studies on similar heterocyclic compounds have demonstrated the importance of intermolecular C-H...O and π-π stacking interactions in their crystal structures, which can also be investigated through MD simulations. tandfonline.com

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound Note: This table presents the types of data that would be extracted from an MD simulation. The specific values are illustrative.

Analyzed PropertyDescriptionExpected Findings
Rotamer PopulationsDistribution of conformations arising from rotation around the C-O bonds of the methoxy and hydroxyl groups.Identification of low-energy conformers stabilized by intramolecular hydrogen bonds.
Radial Distribution FunctionsProbability of finding another atom at a certain distance from a reference atom.Characterization of solvation shells and intermolecular packing distances.
Hydrogen Bond AnalysisStatistics on the formation and lifetime of intermolecular and intramolecular hydrogen bonds.Quantification of the role of hydroxyl groups in forming stable intermolecular networks.

Structure Activity Relationship Sar Studies of 3 Methoxy 2,4 Dihydroxyquinoline

Influence of the 3-Methoxy Moiety on Biological Modulations

The methoxy (B1213986) group at the 3-position of the quinoline (B57606) ring is a key determinant of the molecule's biological activity, influencing its potency, selectivity, and pharmacokinetic properties. The presence and position of methoxy groups on a quinoline scaffold have been shown to be critical for various pharmacological effects, including anticancer and antimicrobial activities.

The 3-methoxy group can significantly impact the molecule's interaction with biological targets. Its electron-donating nature can modulate the electron density of the quinoline ring system, which in turn affects binding affinities with receptors and enzymes. For instance, in related quinolinone structures, the introduction of a methoxy group has been observed to enhance cytotoxicity against certain cancer cell lines. The steric bulk of the methoxy group also plays a role, potentially leading to a more favorable orientation within a binding pocket or, conversely, causing steric hindrance that diminishes activity.

Furthermore, the metabolic stability of the compound can be influenced by the 3-methoxy moiety. Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, a metabolic pathway that can lead to the formation of active or inactive metabolites. Understanding this metabolic fate is essential for predicting the compound's in vivo efficacy and duration of action.

A hypothetical SAR study might involve the replacement of the 3-methoxy group with other substituents to probe the effects of electronics and sterics. For example, replacing it with a hydroxyl group would assess the importance of the methyl group and the potential for hydrogen bonding. Substitution with a larger alkoxy group, such as an ethoxy or propoxy group, could explore the tolerance for increased steric bulk in the binding site.

Table 1: Hypothetical Biological Activity of 3-Substituted 2,4-Dihydroxyquinoline Analogs

Substituent at C3Electronic EffectSteric BulkPredicted Biological Activity
-OCH₃Electron-donatingModerateBaseline
-OHElectron-donatingSmallPotentially increased due to H-bonding
-OC₂H₅Electron-donatingIncreasedActivity may decrease due to steric hindrance
-HNeutralMinimalLikely reduced activity
-ClElectron-withdrawingSmallAltered electronic profile may change activity

Role of the 2,4-Dihydroxy Functionality in Molecular Recognition Events

The 2,4-dihydroxy arrangement on the quinoline scaffold, which can exist in tautomeric equilibrium with 4-hydroxy-2-quinolone, is crucial for molecular recognition and biological function. This functionality provides key hydrogen bond donor and acceptor sites that are pivotal for interacting with biological macromolecules such as proteins and nucleic acids.

The 4-hydroxy group, in particular, is a common feature in many biologically active quinolones and is often involved in critical hydrogen bonding interactions within the active sites of enzymes. For example, in the context of antibacterial quinolones, the 4-oxo group (tautomer of 4-hydroxy) is essential for binding to the DNA gyrase-DNA complex. The 2-hydroxy group (or 2-oxo tautomer) also contributes to the binding affinity and specificity of the molecule.

The acidic nature of the 4-hydroxy proton allows for the formation of strong hydrogen bonds and potential chelation with metal ions, which can be a mechanism of action for some quinolone-based drugs. The planarity of the quinolone ring system, which is maintained by the 2,4-dihydroxy functionality, is also considered a critical factor for the biological activity of many quinolones preprints.org.

Derivatization of the hydroxyl groups, for instance, through methylation or acylation, would serve to probe their importance in binding. It is anticipated that such modifications would significantly reduce or abolish the biological activity if these groups are directly involved in key interactions with the target.

Impact of Substituent Positioning on Pharmacological Activities

The pharmacological profile of 3-Methoxy-2,4-dihydroxyquinoline can be further fine-tuned by the introduction of various substituents at other positions on the quinoline ring, namely at positions 5, 6, 7, and 8 of the benzo portion of the scaffold. The nature and location of these substituents can dramatically alter the compound's activity, selectivity, and pharmacokinetic properties.

The following table summarizes the potential impact of substituents at different positions on the quinoline ring, based on general SAR principles observed for this class of compounds.

Table 2: Predicted Impact of Substituents on the Pharmacological Activity of this compound

PositionSubstituent TypePotential Impact on Activity
C5AminoIncreased potency
C6Halogen (F, Cl)Enhanced antibacterial activity
C7Piperazine/PyrrolidineIncreased potency and improved pharmacokinetics
C8Halogen (F, Cl)Improved oral absorption and anaerobic activity
C8MethoxyReduced phototoxicity

Correlation between Electronic Structure and Biological Response Profiles

The biological response elicited by this compound and its derivatives is intrinsically linked to their electronic structure. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are all critical factors that govern the molecule's reactivity and its interactions with biological targets.

Quantum chemical calculations can provide valuable insights into these electronic properties. For example, the HOMO-LUMO energy gap can be an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are likely sites for electrophilic and nucleophilic interactions, respectively.

In the context of this compound, the electron-donating 3-methoxy and 4-hydroxy groups will increase the electron density of the quinoline ring, influencing its stacking interactions with aromatic residues in a protein's active site. The electron-withdrawing nature of the carbonyl group in the 2-quinolone tautomer will create an electron-deficient region. By systematically modifying the substituents on the quinoline ring and calculating the resulting changes in the electronic structure, a quantitative structure-activity relationship (QSAR) can be established. This allows for the prediction of the biological activity of novel derivatives based on their calculated electronic parameters.

Systematic Derivatization Strategies for SAR Elucidation

To fully elucidate the SAR of this compound, a systematic approach to its derivatization is necessary. This involves the synthesis and biological evaluation of a library of analogs with targeted modifications at specific positions.

One key strategy would be to explore a range of substituents at the 3-position to understand the role of the methoxy group. This could involve varying the alkyl chain length of the ether, or replacing the methoxy group with other functionalities such as amines, halogens, or small alkyl groups.

Furthermore, a comprehensive exploration of the substituent effects on the benzo ring is crucial. A library of compounds with diverse substituents (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at positions 5, 6, 7, and 8 would provide a detailed map of the SAR for this part of the scaffold. The synthesis of these derivatives would likely involve multi-step sequences starting from appropriately substituted anilines.

Finally, the combination of these modifications would allow for the exploration of potential synergistic effects between different substituents, ultimately leading to the identification of derivatives with optimized pharmacological profiles.

Mechanistic Insights into Biochemical and Cellular Interactions

Enzymatic Inhibition Mechanisms

The therapeutic potential of quinoline-based compounds often stems from their ability to inhibit key enzymes involved in cellular proliferation and signaling.

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and repair. mdpi.com Inhibition of these enzymes is a well-established mechanism for anticancer drugs. mdpi.com It has been reported that 3-Methoxy-2,4-dihydroxyquinoline may act as an inhibitor of DNA topoisomerases, which could contribute to its observed antimicrobial and potential anticancer activities by disrupting essential cellular processes like DNA replication.

While specific inhibitory concentrations (IC₅₀) for this compound are not readily found in published literature, numerous other quinoline (B57606) derivatives have been identified as potent inhibitors of both topoisomerase I and II. For instance, the novel quinoline derivative TAS-103 is a dual inhibitor, targeting topoisomerase I and II with IC₅₀ values of 2.0 µM and 6.5 µM, respectively. nih.gov Other pyrazolo[4,3-f]quinoline derivatives have also shown inhibitory effects on topoisomerase IIα. mdpi.com Research on indolo[2,3-b]quinoline derivatives has further solidified the role of the quinoline scaffold in topoisomerase inhibition, with some compounds showing significant cytotoxic activity linked to this mechanism. radioloncol.comiiarjournals.org The mode of action often involves the stabilization of the enzyme-DNA cleavable complex, leading to DNA strand breaks and apoptosis. nih.govresearchgate.net

Table 1: Inhibitory Activity of Various Quinoline Derivatives on Topoisomerases

Compound Target IC₅₀ (µM) Cell Line Reference
TAS-103 Topoisomerase I 2 - nih.gov
TAS-103 Topoisomerase II 6.5 - nih.gov
Compound 28 (Pyrazolo[4,3-f]quinoline) Topoisomerase I 0.029 - researchgate.net
Compound 2E (Pyrazolo[4,3-f]quinoline) Topoisomerase IIα - NUGC-3 mdpi.com

This table presents data for various quinoline derivatives to illustrate the potential mechanism, not for this compound itself.

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing bioactive lipids that play roles in inflammation. nih.gov In particular, 12-lipoxygenase (12-LOX) is implicated in skin diseases, diabetes, and cancer. nih.gov

Currently, there is no specific research available that details the direct modulation of lipoxygenases by this compound. However, the broader class of quinoline derivatives has been investigated for this activity. Studies on 2-aryl quinoline derivatives have led to the discovery of the first inhibitors of 12R-LOX, a related enzyme. manipal.edunih.gov For example, two compounds from this class, designated 7b and 4a, showed concentration-dependent inhibition of human 12R-LOX with IC₅₀ values of 12.48 µM and 28.25 µM, respectively. manipal.edu Structure-activity relationship (SAR) studies of these compounds indicated that a hydroxyl group on the C-2 phenyl ring was important for activity. manipal.edunih.gov Additionally, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, which shares a 2-hydroxy-3-methoxy substitution pattern, has yielded potent 12-LOX inhibitors. nih.gov

Table 2: 12R-Lipoxygenase Inhibitory Activity of Selected 2-Aryl Quinoline Derivatives

Compound Target IC₅₀ (µM) Reference
Compound 7b Human 12R-LOX 12.48 ± 2.06 manipal.edu

This table presents data for other quinoline derivatives, as specific data for this compound is not available.

Protein kinases are critical components of signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The quinoline scaffold is a common feature in many kinase inhibitors. nih.govnih.gov

There is no specific data in the reviewed literature detailing the inhibitory activity of this compound against Colony-Stimulating Factor-1 Receptor (CSF-1R), Insulin-like Growth Factor-1 Receptor (IGF-1R), c-Met, or Epidermal Growth Factor Receptor (EGFR).

However, the quinoline core is central to numerous potent kinase inhibitors. For example, certain 4,6,7-substituted quinolines have shown significant c-Met kinase inhibition, with IC₅₀ values as low as 19 nM. nih.gov Other quinoline derivatives have been developed as highly potent and selective inhibitors of C-RAF kinase, with an IC₅₀ value of 0.067 µM for the most potent compound in one study. nih.gov In the context of EGFR, sulfonylated indeno[1,2-c]quinolines and other derivatives have demonstrated potent inhibition, with IC₅₀ values in the nanomolar range, sometimes exceeding the efficacy of the known drug erlotinib. rsc.orgacs.org Furthermore, novel 4-acrylamido-quinoline derivatives have been identified as powerful dual inhibitors of PI3K/mTOR, with IC₅₀ values against PI3Kα as low as 0.50 nM. frontiersin.org

Table 3: Kinase Inhibitory Activity of Various Quinoline Derivatives

Compound Class Target Kinase Representative IC₅₀ Reference
4,6,7-Substituted Quinolines c-Met 19 nM nih.gov
Diarylurea Quinoline (1j) C-RAF 0.067 µM nih.gov
Sulfonylated Indeno[1,2-c]quinolines EGFR-TK ~0.6-10.2 nM acs.org

This table illustrates the kinase inhibitory potential of the quinoline scaffold using data from various derivatives, not this compound.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that catalyzes the two-electron reduction of quinones. mdpi.com This enzyme is overexpressed in many solid tumors, making it a target for cancer therapies that are activated by NQO1. mdpi.comnih.gov

While the direct interaction of this compound with NQO1 has not been explicitly described, compounds with a quinoline-5,8-dione structure are known to be excellent substrates for NQO1. nih.govresearchgate.net The enzymatic reduction of these quinones can lead to the formation of reactive oxygen species (ROS), resulting in selective cytotoxicity in cancer cells with high NQO1 levels. mdpi.com Hybrids of 1,4-quinone and quinoline have been synthesized and shown to be suitable substrates for the NQO1 protein. mdpi.com Some quinoline derivatives have also been investigated as potential inhibitors of NQO1. frontiersin.org Given that this compound possesses a quinoline core with hydroxyl groups, it exists in tautomeric equilibrium with a quinolone form, which is structurally related to quinones, suggesting a potential for interaction with NQO1, though this remains to be experimentally verified.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes. rsc.orgnih.gov As such, DHODH is an attractive target for anticancer and autoimmune disease therapies. rsc.org

Specific inhibitory data for this compound against DHODH is not available in the current literature. However, the quinoline scaffold is a well-established pharmacophore for potent DHODH inhibitors. nih.govnih.gov For instance, a series of 2-substituted quinoline-4-carboxylic acids were identified as potent human DHODH (hDHODH) inhibitors. nih.gov Another study identified a quinoline derivative, compound A9, as a particularly potent hDHODH inhibitor with an IC₅₀ value of 9.7 nM. rsc.org Structure-activity relationship analyses have provided insights into the features required for potent inhibition, guiding the design of new therapeutic agents. rsc.org

Table 4: hDHODH Inhibitory Activity of Selected Quinoline Derivatives

Compound Class / Name Target IC₅₀ Reference
Quinoline Derivative A9 hDHODH 9.7 nM rsc.org
Quinoline Derivative 14 hDHODH 1.22 µM nih.gov

This table provides data for various quinoline derivatives to demonstrate the potential of the scaffold, as specific data for this compound is unavailable.

Nucleic Acid Interaction Mechanisms

The ability of small molecules to interact with DNA is a cornerstone of many anticancer and antimicrobial therapies. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. brieflands.com Quinoline derivatives are widely recognized for their capacity to bind to DNA, primarily through intercalation. nih.govresearchgate.net

There are no specific studies detailing the nucleic acid interaction mechanism of this compound. However, the planar aromatic structure of the quinoline ring is well-suited for inserting between the base pairs of the DNA double helix, a process known as intercalation. brieflands.compsu.edu This mode of binding is characteristic of many quinoline-based compounds. nih.govresearchgate.net Spectroscopic studies on various benzo[h]quinoline (B1196314) derivatives have confirmed their intercalating effects with calf thymus DNA (CT-DNA). nih.gov Some quinoline-based compounds have been shown to intercalate into DNA via the minor groove, leading to conformational changes that inhibit the function of DNA-processing enzymes. biorxiv.org This intercalation can lead to a lengthening of the DNA helix and a decrease in its helical twist, thereby inhibiting critical cellular machinery. brieflands.com

DNA Binding and Intercalation Studies

The ability of a compound to interact with DNA is a critical factor in its potential as a therapeutic agent. Research suggests that quinoline derivatives, including this compound, can engage with DNA through intercalation. researchgate.net This process involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. researchgate.netlew.ro This interaction can physically distort the DNA structure, potentially interfering with essential cellular processes that rely on DNA as a template.

Inhibition of DNA Replication and Synthesis

A direct consequence of DNA binding and intercalation is the disruption of DNA replication and synthesis. orientjchem.org By altering the topology of the DNA molecule, this compound can impede the function of enzymes crucial for these processes. One of the key targets identified for quinoline derivatives is the enzyme DNA topoisomerase. These enzymes are essential for managing the topological stress of DNA during replication and transcription. Their inhibition leads to the disruption of these fundamental cellular activities, ultimately contributing to the compound's biological effects.

Cellular Pathway Modulations (Non-Clinical Focus)

Beyond its direct interaction with DNA, this compound exerts its influence through the modulation of various cellular signaling pathways. These pathways govern critical cellular functions, and their perturbation can have profound effects on cell fate.

Regulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

A significant body of evidence points to the ability of quinoline derivatives to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This phase of the cell cycle is a critical checkpoint that ensures the fidelity of cell division. By arresting cells in this phase, the compound prevents their proliferation.

Mechanistic studies have revealed that this G2/M arrest is often associated with the downregulation of key regulatory proteins such as Cyclin B1 and CDK1. nih.govijbs.com These proteins form a complex that is essential for entry into mitosis. Their reduced expression or activity effectively halts the cell cycle at the G2/M transition. nih.govijbs.com

Table 1: Effect of Quinoline Derivatives on Cell Cycle Regulatory Proteins

ProteinEffect ObservedCellular Consequence
Cyclin B1Downregulation nih.govijbs.comInhibition of G2/M transition
CDK1Downregulation ijbs.comInhibition of G2/M transition
p21Upregulation nih.govijbs.comInhibition of CDK activity, leading to cell cycle arrest
Cdc25CDownregulation ijbs.com or inhibitory phosphorylation nih.govPrevents activation of CDK1, leading to G2/M arrest

This table is a composite representation based on findings from studies on various quinoline derivatives and related compounds.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via PARP Cleavage, Caspase Activation)

In addition to halting cell proliferation, this compound and related compounds can actively induce programmed cell death, or apoptosis. orientjchem.org This is a tightly regulated process that eliminates damaged or unwanted cells. A hallmark of apoptosis is the activation of a cascade of enzymes known as caspases. diva-portal.orgnih.govbio-rad-antibodies.com

The activation of effector caspases, such as caspase-3, leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). diva-portal.orgnih.govbio-rad-antibodies.com PARP is an enzyme involved in DNA repair, and its cleavage by caspase-3 is a key indicator of apoptotic cell death. diva-portal.orgnih.govbio-rad-antibodies.com Studies have shown that treatment with certain quinoline derivatives leads to the cleavage of PARP, confirming the induction of apoptosis. orientjchem.orgijbs.com

Modulation of Transcription Factors (e.g., NF-κB)

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. nih.govmdpi.com The dysregulation of the NF-κB pathway is implicated in various diseases. Intriguingly, some quinoline derivatives have been identified as inhibitors of the NF-κB signaling pathway. nih.govresearchgate.net

These compounds can interfere with the activation of NF-κB, preventing its translocation to the nucleus where it would normally activate the transcription of its target genes. nih.govresearchgate.net The mechanism of inhibition can involve preventing the interaction of NF-κB with its DNA binding sites. researchgate.netnih.gov By modulating NF-κB activity, these compounds can influence a broad spectrum of cellular processes.

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov Research has indicated that certain quinoline derivatives can inhibit these processes. nih.govresearchgate.net The presence of a methoxy (B1213986) group on the quinoline ring appears to be a significant contributor to this anti-migratory and anti-invasive activity. nih.gov

The precise mechanisms underlying this inhibition are still under investigation but may involve the modulation of proteins and pathways that control cell motility and the degradation of the extracellular matrix.

Mechanisms Involving Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive molecules derived from oxygen, which can act as both signaling molecules and mediators of cellular damage. nih.govnih.gov The quinoline structure is implicated in mechanisms that involve the generation of ROS. In the context of this compound, research has pointed towards its potential to induce apoptosis in cancer cells, a process that is likely mediated through the generation of ROS.

The general mechanism for ROS production by many compounds involves processes like mitochondrial respiration or the activity of enzymes such as NADPH oxidases. nih.govmdpi.com These processes can lead to the formation of superoxide (B77818) anions, hydrogen peroxide, and highly reactive hydroxyl radicals. nih.govnih.gov These species can subsequently induce oxidative damage to cellular components like lipids, proteins, and DNA, triggering programmed cell death. nih.govresearchgate.net While the precise pathway by which this compound generates ROS is not fully elucidated, its quinoline framework is a key structural feature often associated with such activity. It is noteworthy that some related quinolone compounds have also exhibited antioxidant properties, suggesting that the role of this chemical class in oxidative stress pathways can be complex and context-dependent. nih.gov

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method provides critical insights into the binding affinity and interaction patterns that govern the biological activity of a compound.

However, a review of the available scientific literature indicates a lack of specific molecular docking studies for this compound. While numerous docking analyses have been performed on various quinoline derivatives to predict their interaction with biological targets, this particular compound has not been the subject of such published research.

Ligand-protein interaction profiling involves identifying the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and the amino acid residues within the active site of a target protein. This analysis is fundamental to understanding the structural basis of a compound's activity. For this compound, such a profile has not been established due to the absence of specific docking studies.

Predicting the binding mode involves determining the precise three-dimensional arrangement of the ligand within the protein's active site. This is often accompanied by the calculation of binding energetics, such as the binding free energy, which estimates the strength of the ligand-protein interaction. A lower binding energy typically corresponds to a more stable complex and higher affinity. As with the interaction profile, specific predictions of active site binding modes and the associated energetics for this compound are not available in the reviewed literature. Future computational studies would be necessary to elucidate these molecular-level details.

Natural Product Discovery and Biosynthetic Pathways

Isolation and Characterization from Biological Sources

The quest for novel quinolone alkaloids has unveiled a range of producing organisms, with particular prominence in certain plant families and bacterial species.

The Malvaceae family, particularly the genera Waltheria and Melochia, is a well-established source of a unique class of 4-quinolone alkaloids. mdpi.com Extensive phytochemical investigations of various species within these genera have resulted in the isolation and characterization of numerous quinolone derivatives.

For instance, a chemical investigation of the stems of Waltheria indica yielded twelve 4-quinolone alkaloids, which were primarily identified as waltheriones. scielo.br Similarly, studies on Waltheria douradinha have led to the isolation of several quinolone alkaloids, including waltherione A, waltherione B, vanessine, and antidesmone. nih.govnih.gov The root bark of W. douradinha was the source for the initial discovery of the unusual quinolinone alkaloid, waltherione-A. nih.gov

The genus Melochia is also a prolific producer of these compounds. The methanol (B129727) extract of Melochia odorata yielded three 4-quinolone alkaloids, including waltherione A and two new alkaloids, waltherione C and waltherione D. nih.govacs.org Furthermore, melochinone, another related alkaloid, was first isolated from Melochia tomentosa. mdpi.com

It is important to note that while these studies have identified a variety of quinolone alkaloids with different substitution patterns, the specific compound 3-Methoxy-2,4-dihydroxyquinoline has not been explicitly reported among the isolates from these plant sources.

Table 1: Selected Quinolone Alkaloids from Waltheria and Melochia Species

Compound NamePlant SourceReference
Waltherione AWaltheria douradinha, Waltheria indica, Melochia odorata scielo.brnih.govnih.gov
Waltherione BWaltheria douradinha nih.gov
Waltherione CMelochia odorata nih.govacs.org
Waltherione DMelochia odorata nih.govacs.org
VanessineWaltheria douradinha nih.gov
AntidesmoneWaltheria douradinha, Waltheria indica scielo.brnih.gov
MelochinoneMelochia tomentosa mdpi.com

While the primary focus on natural quinolone alkaloids has been on plant sources, bacteria are also known producers of a distinct class of quinolones, specifically 2-alkyl-4-quinolones (AQs). The most well-studied among these are from the bacterium Pseudomonas aeruginosa. This bacterium produces a variety of 4-hydroxy-2-alkylquinolines (HAQs), which play a role in cell-to-cell communication. asm.orgresearchgate.netnih.gov The HAQs from P. aeruginosa are characterized by an alkyl chain at the C-2 position of the quinolone ring. asm.orgnih.gov To date, the scientific literature has not reported the production of this compound by microorganisms.

Identification of Related Natural Quinolone Alkaloids

The structural elucidation of quinolone alkaloids from natural sources has revealed a fascinating diversity of chemical architectures. Analysis of these structures provides valuable insights into the potential for variations on the quinolone scaffold.

The waltheriones are a prominent group of quinolone alkaloids isolated from Waltheria and Melochia species. These compounds often feature complex polycyclic systems. For example, waltherione A possesses an unusual oxabicyclo[3.2.1]octane ring system fused to the quinolone core. scielo.br Other waltheriones, such as waltherione C, also contain a bicyclic ether moiety. nih.govacs.org A key structural feature of some of these compounds is the presence of a methoxy (B1213986) group at the C-3 position of the 4-quinolone ring system, which is a crucial element of the target compound of this article. nih.govacs.org

Melovinone, isolated from the roots of Melochia tomentosa, is characterized as 3,7,8-trimethoxy-2-methyl-5-(5′-phenylpentyl)-4-quinolinone. colab.ws This structure further exemplifies the occurrence of methoxy groups on the quinolone ring in natural products from this plant genus.

Table 2: Structural Features of Selected Related Natural Quinolone Alkaloids

CompoundKey Structural Features
Waltherione AQuinolone core with a fused oxabicyclo[3.2.1]octane ring system.
Waltherione C4-quinolone moiety fused to a bicyclic ether.
Melovinone3,7,8-trimethoxy-2-methyl-4-quinolinone with a 5-phenylpentyl substituent.

The alkyl-4-quinolones (AQs) produced by bacteria such as Pseudomonas aeruginosa present a distinct structural profile compared to the alkaloids found in the Malvaceae family. The bacterial AQs are typically 4-hydroxy-2-alkylquinolines (HAQs), characterized by a long alkyl chain at the C-2 position. asm.orgnih.gov A well-known example is 4-hydroxy-2-heptylquinoline (HHQ). pnas.org

In contrast, the quinolone alkaloids from Waltheria and Melochia often exhibit more complex structures, including polycyclic systems and a wider array of substituents, such as methoxy groups and phenyl-containing side chains. mdpi.comnih.govacs.orgcolab.ws The bacterial quinolones generally lack the intricate fused ring systems seen in compounds like the waltheriones. scielo.br This structural divergence points to different biosynthetic origins and enzymatic machinery in these different biological systems.

Proposed Biosynthetic Routes for this compound Scaffolds

While a specific biosynthetic pathway for this compound has not been elucidated, insights can be drawn from the known biosynthesis of other quinoline (B57606) and quinolone alkaloids in both plants and bacteria.

The biosynthesis of the quinolone core in bacteria is well-understood. In Pseudomonas aeruginosa, the pathway for the formation of 4-hydroxy-2-alkylquinolines (HAQs) begins with the condensation of anthranilic acid and a β-keto fatty acid. asm.orgresearchgate.netnih.gov The pqsA-E operon encodes the enzymes responsible for this biosynthesis, where anthranilic acid serves as the primary precursor for the quinolone ring. pnas.org

In plants, the biosynthesis of quinoline alkaloids is thought to proceed through different precursors. For instance, the biosynthesis of quinine (B1679958), a well-known quinoline alkaloid, originates from the amino acid tryptophan. Recent research has shed light on the incorporation of the methoxy group in quinine, revealing that it is introduced early in the pathway onto the precursor tryptamine, which is then further processed. This suggests that for plant-derived methoxylated quinolones, the methoxy group may be added to an early biosynthetic intermediate rather than as a final tailoring step.

Based on these general principles, a plausible biosynthetic route for a 3-methoxy-4-quinolone scaffold in plants could be proposed to start from an amino acid precursor, likely anthranilic acid or a derivative thereof. The formation of the quinolone ring would be followed by or preceded by hydroxylation and methoxylation steps catalyzed by specific enzymes such as hydroxylases and methyltransferases. The presence of a methoxy group at the C-3 position in several natural quinolone alkaloids from Waltheria and Melochia suggests the existence of O-methyltransferases capable of acting on a hydroxylated quinolone precursor.

Involvement of Aromatic Amino Acid Pathways (e.g., Shikimate Pathway)

The biosynthesis of the quinoline scaffold of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the production of aromatic amino acids. This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. Through a series of seven enzymatic steps, chorismate is synthesized, which serves as a critical branch-point intermediate for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

For the formation of the quinoline ring, the pathway proceeds from chorismate to anthranilate. Anthranilate, an aromatic amine, is a well-established precursor for a variety of quinoline alkaloids. Isotope labeling studies have demonstrated the incorporation of labeled anthranilate into quinoline alkaloids, confirming its role as a key building block.

The initial and rate-limiting step in the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. The subsequent enzymatic reactions are catalyzed by 3-dehydroquinate (B1236863) synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, and chorismate synthase, ultimately yielding chorismate.

EnzymeFunction in Shikimate Pathway
DAHP synthaseCatalyzes the initial condensation of PEP and E4P.
3-dehydroquinate synthaseConverts DAHP to 3-dehydroquinate.
3-dehydroquinate dehydrataseCatalyzes the dehydration of 3-dehydroquinate.
Shikimate dehydrogenaseReduces 3-dehydroshikimate to shikimate.
Shikimate kinasePhosphorylates shikimate to shikimate-3-phosphate.
EPSP synthaseCatalyzes the formation of 5-enolpyruvylshikimate-3-phosphate.
Chorismate synthaseConverts EPSP to chorismate.

Enzymatic Transformations in Quinolone Biosynthesis

The biosynthesis of this compound from anthranilate involves a series of specific enzymatic transformations that construct the core quinolone structure and introduce the characteristic functional groups.

The first committed step in the biosynthesis of many quinolone alkaloids is the activation of anthranilate to its coenzyme A (CoA) ester, anthraniloyl-CoA. This reaction is catalyzed by an anthranilate-CoA ligase . In the bacterium Pseudomonas aeruginosa, the enzyme PqsA, an anthranilate-CoA ligase, is responsible for this activation step in the biosynthesis of quinolone signaling molecules nih.govasm.org. This activation readies the anthranilate molecule for the subsequent condensation reaction.

Following its activation, anthraniloyl-CoA serves as a starter unit for a Type III polyketide synthase (PKS) . These enzymes catalyze the iterative condensation of the starter unit with extender units, typically malonyl-CoA, to build a polyketide chain that subsequently cyclizes to form aromatic ring systems. In the case of 2,4-dihydroxyquinoline biosynthesis, the Type III PKS catalyzes the condensation of one molecule of anthraniloyl-CoA with one molecule of malonyl-CoA. The resulting intermediate undergoes an intramolecular Claisen condensation to form the heterocyclic quinolone ring, yielding 2,4-dihydroxyquinoline. Research on Pseudomonas aeruginosa has identified the enzyme PqsD as being responsible for the synthesis of 2,4-dihydroxyquinoline, confirming the role of a Type III PKS in this process.

The final step in the biosynthesis of this compound is the methoxylation of the 2,4-dihydroxyquinoline core at the C-3 position. This reaction is catalyzed by an O-methyltransferase (OMT) . O-methyltransferases are a diverse class of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate molecule nih.govnih.govresearchgate.netresearchgate.net. While the specific O-methyltransferase responsible for the 3-O-methylation of 2,4-dihydroxyquinoline has not been explicitly characterized in all organisms, the involvement of such an enzyme is strongly indicated by the well-established role of OMTs in the biosynthesis of a vast array of natural products, including other quinoline and isoquinoline (B145761) alkaloids nih.govnih.govresearchgate.netresearchgate.net. The enzyme would specifically recognize the hydroxyl group at the C-3 position of 2,4-dihydroxyquinoline and catalyze the transfer of a methyl group from SAM to yield the final product, this compound.

EnzymeFunction in this compound Biosynthesis
Anthranilate-CoA ligaseActivates anthranilate to anthraniloyl-CoA.
Type III Polyketide SynthaseCatalyzes the condensation of anthraniloyl-CoA and malonyl-CoA to form 2,4-dihydroxyquinoline.
O-methyltransferaseCatalyzes the methylation of the 3-hydroxyl group of 2,4-dihydroxyquinoline to form this compound.

Future Directions and Emerging Research Perspectives

Development of Next-Generation Synthetic Methodologies

Traditional methods for synthesizing the foundational 2,4-dihydroxyquinoline structure, which is often a precursor to its 3-methoxy counterpart, are being re-evaluated to improve efficiency and sustainability. google.com Current research efforts are geared towards greener and more versatile synthetic strategies that can offer higher yields and shorter reaction times. researchgate.net

Emerging techniques in this area include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate chemical reactions, which can significantly reduce the time needed to produce quinoline (B57606) derivatives. researchgate.netpreprints.org This approach also allows for the rapid creation of a diverse range of related compounds for further study.

Novel Catalytic Systems: Researchers are exploring the use of new catalysts, including metal-catalyzed reactions, to introduce the 3-methoxy group and other chemical modifications with greater precision. mdpi.com

Flow Chemistry: This technique involves the continuous pumping of reactants through a reactor, offering precise control over reaction conditions and a safer, more scalable production method.

These next-generation methodologies are paving the way for more efficient and environmentally friendly production of 3-methoxy-2,4-dihydroxyquinoline and its analogs.

Integration of Advanced Computational and Experimental Techniques

The combination of computational modeling and hands-on laboratory work is revolutionizing the study of quinoline derivatives. bohrium.comacs.org By using computer simulations, scientists can predict how these compounds will interact with biological targets before they are even synthesized. nih.govresearchgate.net

Key integrated techniques include:

Molecular Docking: This computational method predicts the preferred orientation of a molecule when it binds to a target, helping to identify the most promising candidates for further development. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to understand how a compound's chemical structure relates to its biological activity, providing a roadmap for designing more effective molecules. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of how a compound and its target interact over time, revealing key insights into the binding process. acs.org

These computational predictions are then confirmed through experimental methods like X-ray crystallography and NMR spectroscopy, providing a complete picture of the compound's behavior at the molecular level. This integrated approach accelerates the discovery and optimization of new drug candidates. acs.org

Expanded SAR Studies with Novel Derivatizations

Structure-activity relationship (SAR) studies are essential for understanding how small changes to the chemical structure of this compound can impact its biological effects. nih.gov Future research will focus on creating a wide variety of new derivatives to build a comprehensive understanding of these relationships. nih.govacs.org

Key areas for future SAR studies include:

Modifications at the 3-position: Exploring different chemical groups at this position to see how they affect the compound's properties.

Substitutions on the quinoline ring: Introducing various chemical groups at different positions on the quinoline core to fine-tune its activity. orientjchem.org

Hybridization with other molecules: Combining the quinoline scaffold with other known bioactive molecules to create hybrid compounds with enhanced or new therapeutic activities. acs.org

These expanded SAR studies will provide a detailed blueprint for designing the next generation of this compound-based therapies.

Elucidation of Undiscovered Biological Mechanisms of Action

While some of the biological activities of this compound derivatives are known, there is still much to learn about how they work at a molecular level. researchgate.net Future research will aim to identify the specific proteins and cellular pathways that these compounds interact with to produce their therapeutic effects.

Advanced techniques that will be used to uncover these mechanisms include:

Chemical Proteomics: This method uses chemical probes to identify the direct protein targets of a compound within a complex biological sample.

Transcriptomics and Proteomics: These approaches provide a global view of how a compound affects gene and protein expression in cells, offering clues about its mechanism of action.

A deeper understanding of these biological mechanisms is crucial for the continued development of these compounds as potential treatments for a variety of diseases.

Rational Design for Scaffold Redesign and Optimization

The ultimate goal of this future-focused research is to use the knowledge gained from synthetic, computational, and biological studies to rationally design new and improved versions of the this compound scaffold. nih.govmdpi.commanchester.ac.uknih.gov This involves not just making small tweaks to the existing structure, but also exploring entirely new molecular frameworks.

Key aspects of this rational design process include:

Scaffold Hopping: Replacing the quinoline core with other chemical structures that can achieve the same biological effect, potentially with improved properties.

Bioisosteric Replacement: Swapping out specific chemical groups for others with similar physical or chemical properties to fine-tune the molecule's activity and drug-like characteristics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.